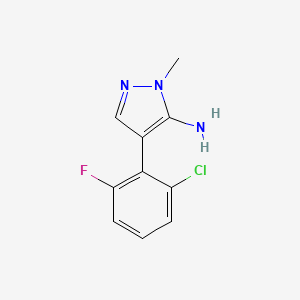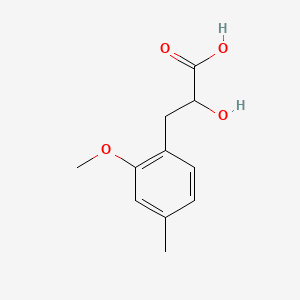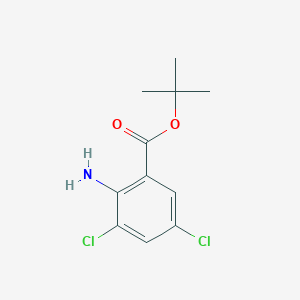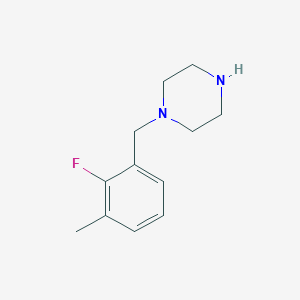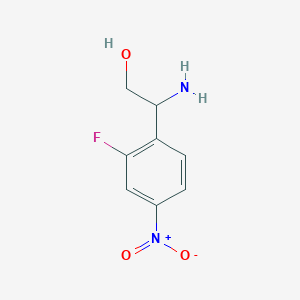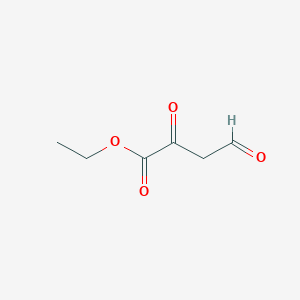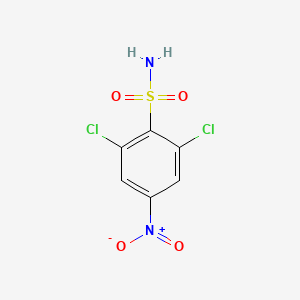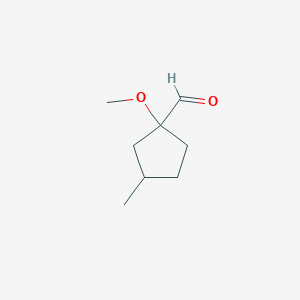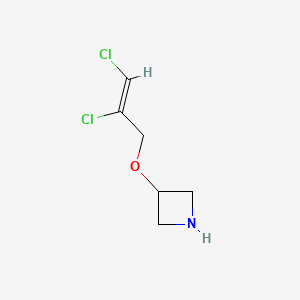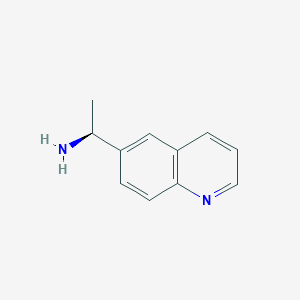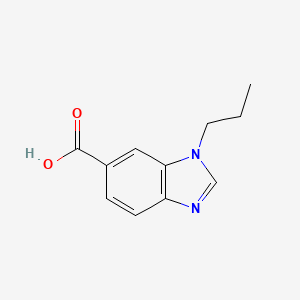
1-propyl-1H-1,3-benzodiazole-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propyl-1H-1,3-benzodiazole-6-carboxylic acid is a heterocyclic compound that belongs to the benzodiazole family. Benzodiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound features a benzodiazole ring substituted with a propyl group at the 1-position and a carboxylic acid group at the 6-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-propyl-1H-1,3-benzodiazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of o-phenylenediamine with a suitable carboxylic acid derivative, followed by alkylation with a propyl group. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and alkylation processes .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Propyl-1H-1,3-benzodiazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The benzodiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
1-Propyl-1H-1,3-benzodiazole-6-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of 1-propyl-1H-1,3-benzodiazole-6-carboxylic acid involves its interaction with specific molecular targets. The benzodiazole ring can interact with enzymes, receptors, or other proteins, modulating their activity. The carboxylic acid group may also play a role in binding to target molecules, influencing the compound’s overall biological activity .
Comparación Con Compuestos Similares
- 1-Cyclopropyl-1H-1,3-benzodiazole-6-carboxylic acid
- 4-Methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid
- 1-Propyl-1,3-benzodiazole-5-carboxylic acid
Comparison: 1-Propyl-1H-1,3-benzodiazole-6-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific applications .
Propiedades
Fórmula molecular |
C11H12N2O2 |
|---|---|
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
3-propylbenzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C11H12N2O2/c1-2-5-13-7-12-9-4-3-8(11(14)15)6-10(9)13/h3-4,6-7H,2,5H2,1H3,(H,14,15) |
Clave InChI |
COTVFPLMKBKWIB-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C=NC2=C1C=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


